molecular formula C17H13BrClNO2S B7454030 N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide

Cat. No.: B7454030
M. Wt: 410.7 g/mol
InChI Key: QWRRRPPUSZMCLE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide groups attached to a naphthalene ring

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2S/c1-11-10-12(18)6-8-16(11)20-23(21,22)17-9-7-15(19)13-4-2-3-5-14(13)17/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRRPPUSZMCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. The process may include:

    Nitration and Reduction: Naphthalene undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.

    Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
  • 2-Bromo-N-(4-methylphenyl)butanamide

Uniqueness

N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide is unique due to the combination of its structural features, including the naphthalene ring, sulfonamide group, and halogen atoms. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

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